molecular formula C9H7FN2O B1445834 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1244979-90-5

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1445834
CAS No.: 1244979-90-5
M. Wt: 178.16 g/mol
InChI Key: WRWLZHMQBDBDLF-UHFFFAOYSA-N
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Description

“1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a starting reagent in the synthesis of ascididemin .


Synthesis Analysis

The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The reaction intermediates, sydnones, were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .

Scientific Research Applications

Synthesis and Crystal Structures

Research on similar compounds to 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has led to the synthesis and structural analysis of various pyrazole compounds. These compounds were prepared by condensing chalcones with hydrazine hydrate and characterized using X-ray single crystal structure determination (Loh et al., 2013).

Structural Characterization

Another study synthesized isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These were characterized by single crystal diffraction, indicating the planarity of the molecule apart from one of the two fluorophenyl groups (Kariuki et al., 2021).

Molecular and Optical Properties

A study focused on the vibrational frequencies, corresponding vibrational assignments, and the optimized molecular structure of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. The study revealed insights into the molecule's stability, charge transfer, and reactivity, with potential applications in nonlinear optics and as an anti-neoplastic agent (Mary et al., 2015).

Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and tested for antimicrobial activity. These compounds showed significant inhibitory action against various bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2012).

Fluorometric Sensing Applications

A pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, specifically for detecting Hg2+ ions. This indicates the potential of such compounds in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).

Safety and Hazards

The safety data sheet for “1-(2-Fluorophenyl)piperazine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

2-(2-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLZHMQBDBDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

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